6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
Overview
Description
6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique triazolo-pyridazinone structure, which imparts distinct chemical and biological properties. It is often explored for its potential therapeutic applications, particularly as an inhibitor of various enzymes and receptors involved in disease pathways.
Mechanism of Action
Target of Action
The primary target of 6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and has emerged as a potential therapeutic target for the treatment of cancer .
Mode of Action
The compound interacts with PCAF by binding to its active site . This interaction inhibits the bromodomain of PCAF, which is essential for its function . The inhibition of PCAF can lead to changes in gene expression, potentially disrupting the growth and proliferation of cancer cells .
Biochemical Pathways
The inhibition of PCAF affects the histone acetylation pathway . Histone acetylation is a key process in the regulation of gene expression. By inhibiting PCAF, the compound can alter the acetylation status of histones, leading to changes in gene expression that can have downstream effects on cell growth and proliferation .
Pharmacokinetics
Similar compounds have been found to exhibit good bioavailability and favorable pharmacokinetic profiles .
Result of Action
The inhibition of PCAF by this compound can lead to changes in gene expression that disrupt the growth and proliferation of cancer cells . This can result in the reduction of tumor growth and potentially contribute to the treatment of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-6-chloropyridazine with hydrazine derivatives, followed by cyclization to form the triazolo-pyridazinone core . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
The major products formed from these reactions include various substituted triazolo-pyridazinones with modified functional groups, which can be further explored for their biological activities .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazolo-pyridazinone core and exhibit comparable biological activities.
6H-1,2,4-triazino[4,3-b]1,2,4-triazolo[3,4-f]pyridazine: This novel angular ring system is structurally related and shows potential inotropic effects.
Uniqueness
6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is unique due to its specific substitution pattern and the presence of a chlorine atom, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents with improved efficacy and selectivity .
Properties
IUPAC Name |
6-chloro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4O/c6-3-1-2-4-7-8-5(11)10(4)9-3/h1-2H,(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXDECZCLRNVKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NNC2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50423341 | |
Record name | 6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50423341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33050-32-7 | |
Record name | 6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50423341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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